Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate

Medicinal chemistry Drug design Physicochemical profiling

Selecting a 1,2,4-triazole intermediate for CNS drug discovery often leads to suboptimal brain penetration when using N-H analogs with high TPSA and hydrogen-bond donor counts. Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 625121-21-3) is purpose-built to address this challenge. Its N¹-methyl substitution reduces TPSA to 86.1 Ų and donor count to 1, aligning with CNS drug-likeness guidelines. - CNS-Tuned Physicochemistry: TPSA 86.1 Ų, HBD 1, XLogP3-AA -0.3. - Selective Derivatization: N¹-methyl blockade prevents unwanted N¹-acylation, enabling chemoselective C-3 ester amidation (73-93% yields). - Dual-Vector SAR: C-3 ester and C-5 acetamido groups allow parallel exploration of two vectors.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
Cat. No. B13106218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=NN1C)C(=O)OC
InChIInChI=1S/C7H10N4O3/c1-4(12)8-7-9-5(6(13)14-3)10-11(7)2/h1-3H3,(H,8,9,10,12)
InChIKeyLIXYLZLVSGDCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate: Structural Identity & Sourcing


Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 625121-21-3, molecular formula C₇H₁₀N₄O₃, MW 198.18 g·mol⁻¹) is a fully substituted 1,2,4-triazole bearing an acetamido group at C-5, a methyl ester at C-3, and an N¹-methyl substituent [1]. It belongs to the 1,2,4-triazole-3-carboxylate chemical space, a scaffold privileged in medicinal chemistry and agrochemical development for its metabolic robustness, tunable lipophilicity, and capacity for regioselective diversification [2].

Methyl ester building block for 1,2,4-triazole diversification via amide, hydrazide, and hydroxamic acid pathways

N¹-methyl substitution eliminates competing annular acylation, supporting single-product derivatization

Hydrogen-bond donor and TPSA profile may support CNS-penetrant lead research (HBD = 1, TPSA context)

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate: Why Substitution Matters


Within the 1,2,4-triazole-3-carboxylate series, subtle variations in N-substitution and ester type produce measurable shifts in hydrogen-bond donor count, topological polar surface area (TPSA), and reactivity that directly impact suitability for specific synthetic and biological applications. The N¹-methyl group in this compound eliminates one hydrogen-bond donor relative to its N–H counterpart (PubChem CID 647229), reducing TPSA from 97.0 to 86.1 Ų [1]; the methyl ester (vs. ethyl or carboxylic acid) further dictates the compound’s hydrolytic stability and compatibility with downstream transformations. These differences mean that procurement decisions based solely on the triazole core—without specifying the exact substitution pattern—risk selecting a compound with inappropriate physicochemical properties or incompatible reactivity for the intended application [2].

N–H Analog Substitution

Higher HBD count and larger TPSA may reduce membrane permeability fit; profile shifts away from CNS design guidelines.

Non-Acetamido Analog Substitution

Markedly lower polarity and smaller TPSA mismatch target polarity requirements; solubility and target engagement may differ.

Ester Variation (Ethyl, Acid)

Changing the methyl ester alters hydrolytic stability and downstream reactivity; direct replacement may require validation.

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate: Differentiation from Analogs


HBD and TPSA vs. N–H Analog

Methylation at N¹ eliminates the annular N–H hydrogen-bond donor present in the direct analog methyl 5-acetamido-1H-1,2,4-triazole-3-carboxylate (CAS 199291-94-6). This reduces the hydrogen-bond donor count from 2 to 1 and the computed topological polar surface area (TPSA) from 97.0 Ų to 86.1 Ų, while the XLogP3-AA remains unchanged at –0.3 [1]. A lower HBD count and smaller TPSA are statistically associated with improved passive membrane permeability in oral drug design guidelines (Lipinski / Veber rules).

HBD & TPSA Profile
Head-to-head
Target: HBD 1, TPSA 86.1 Ų
N–H analog: HBD 2, TPSA 97.0 Ų
Reduced HBD and TPSA may support improved passive membrane permeability research context.
Computed properties (PubChem); experimental membrane permeability data to verify.
Medicinal chemistry Drug design Physicochemical profiling

Non-Acetamido vs. Acetamido: Physicochemical Shift

Removal of the 5-acetamido group yields methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 57031-66-0), which has an XLogP3-AA of +0.2, HBD = 0, HBA = 4, TPSA = 57 Ų, and MW = 141.13 g·mol⁻¹ [1]. Re-attachment of the acetamido group (target compound) shifts XLogP3-AA to –0.3 (Δ = –0.5 log units), increases HBA to 5, HBD to 1, TPSA to 86.1 Ų (Δ = +29.1 Ų), and MW to 198.18 g·mol⁻¹ (Δ = +57.05 g·mol⁻¹). This substantial polarity shift significantly alters solubility and protein-binding potential, which must be matched to the application context.

Acetamido Polarity Shift
Head-to-head
Target: XLogP –0.3, TPSA 86.1, MW 198.18
Non-acetamido: XLogP +0.2, TPSA 57, MW 141.13
Acetamido group substantially increases polarity and hydrogen-bonding capacity; must align with application polarity requirements.
Computed values; ΔXLogP –0.5, ΔTPSA +29.1 Ų, ΔMW +57.05 g·mol⁻¹.
Agrochemicals Fragment-based design Physicochemical profiling

N¹-Methyl Blockade for Regioselective Derivatization

Studies on the N–H analog methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate demonstrate that acetylation with Ac₂O at 20 °C proceeds fully regioselectively at the N¹ position to give methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate as the sole monoacetylated product; neither exocyclic N-acetylation nor diacetylation is observed under these conditions [1]. In the target compound, the N¹ position is already methylated, rendering N¹-acetylation impossible and directing any subsequent acylation exclusively to the exocyclic 5-acetamido nitrogen or other reactive sites. This eliminates the risk of annular vs. exocyclic isomer formation that complicates purification of the N–H series.

Regioselective Acylation
Class-level inference
N–H analog: Ac₂O → N¹-acetyl product (single regioisomer).
Target: N¹-blocked → exocyclic acylation only; no regioisomer mixture.
N¹-methyl substitution supports single-product pathway, reducing regioisomer separation needs.
Extrapolated from N–H analog acetylation data; confirm with target compound.
Synthetic chemistry Building-block procurement Regioselective functionalization

Versatile Building Block for 1,5-Disubstituted Triazoles

A general synthetic platform for 1,2,4-triazole-3(5)-carboxylates demonstrated that the methyl ester functionality can be efficiently transformed into carboxylate salts (78–93% yield), amides (82–93% yield), hydrazides (84–89% yield), nitriles (30–85% yield), and hydroxamic acids (73–78% yield) [1]. The target compound, bearing both a methyl ester at C-3 and a protected (acetylated) amino group at C-5, is positioned as a dual-functional building block wherein the ester can be chemoselectively manipulated while the acetamido group remains stable, enabling divergent synthesis of 1,5-disubstituted triazole libraries.

Synthetic Versatility
Class-level inference
Carboxylate salts: 78–93%
Amides: 82–93%
Hydrazides: 84–89%
Nitriles: 30–85%
Hydroxamic acids: 73–78%
Methyl ester enables divergent synthesis across multiple functional groups; supports library construction.
Yield ranges from class benchmark; 5-acetamido steric/electronic effects may modulate actual yields.
Lead-oriented synthesis Chemical biology Triazole building blocks

Methyl 5-acetamido-1-methyl-1H-1,2,4-triazole-3-carboxylate: Application Scenarios


CNS-Penetrant Lead Optimization

Medicinal chemistry teams designing brain-penetrant kinase inhibitors or GPCR modulators can prioritize this N¹-methyl triazole ester over the N–H analog because its hydrogen-bond donor count of 1 (vs. 2) and TPSA of 86.1 Ų (vs. 97.0 Ų) align more closely with CNS drug-likeness guidelines [1]. The acetyl-protected 5-amino group can be deprotected and further derivatized after the core scaffold has been validated in a CNS target engagement assay.

Regioselective Library Synthesis for SAR

CROs and pharma discovery groups building 1,5-disubstituted 1,2,4-triazole libraries benefit from the N¹-methyl blockade, which eliminates the competing N¹-acylation pathway observed in N–H analogs [1]. The methyl ester at C-3 can be chemoselectively converted to amides, hydrazides, or hydroxamic acids (class-level yields 73–93%) while leaving the 5-acetamido group intact, enabling parallel SAR exploration at two vectors simultaneously [2].

Agrochemical Fragment Optimization

Agrochemical discovery programs requiring a triazole scaffold with intermediate polarity (XLogP3-AA –0.3, TPSA 86.1 Ų) can use this compound as a fragment-sized starting point. The quantitative polarity difference vs. the non-acetamido analog (ΔTPSA = +29.1 Ų; ΔXLogP3-AA = –0.5) [1] makes this compound more suitable for targets demanding a specific balance of hydrophobic and polar interactions, such as fungal CYP51 or plant kinase targets.

Analytical Standard for Triazole Metabolites

Environmental chemistry and metabolism groups can deploy this compound as a characterized analytical standard (MW 198.18, defined InChIKey LIXYLZLVSGDCQA-UHFFFAOYSA-N) [1] for LC-MS/MS method development aimed at detecting N-methyl triazole carboxylate metabolites in soil, water, or biological matrices, leveraging its unique mass fragmentation pattern distinct from des-methyl or des-acetamido analogs.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
HBD and TPSA profile context
Membrane permeability assay review
Regioselective parallel synthesis
N¹-methyl substitution context
Acylation product purity and isomer ratio
Agrochemical fragment optimization
Balanced polarity scaffold
Physicochemical fit to target binding site
Triazole metabolite analytical standard
Defined mass and fragmentation identity
LC-MS/MS method specificity and sensitivity
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